molecular formula C14H12Br2N2O2S B11554954 2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide

2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide

Cat. No.: B11554954
M. Wt: 432.1 g/mol
InChI Key: UJPNTEZTXSAABQ-CAOOACKPSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms attached to both phenoxy and thiophene rings, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenoxy)propanehydrazide, which is then reacted with 5-bromothiophene-2-carbaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of bromine atoms .

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N’-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide is unique due to its combination of bromine atoms on both phenoxy and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C14H12Br2N2O2S

Molecular Weight

432.1 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C14H12Br2N2O2S/c1-9(20-11-4-2-10(15)3-5-11)14(19)18-17-8-12-6-7-13(16)21-12/h2-9H,1H3,(H,18,19)/b17-8+

InChI Key

UJPNTEZTXSAABQ-CAOOACKPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=C(C=C2)Br

Origin of Product

United States

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